Nerispirdine

Descripción general

Descripción

Nerispirdine es un compuesto de molécula pequeña conocido por su función como potenciador de la liberación de acetilcolina y bloqueador de canales dependientes del uso de potasio/sodio. Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la esclerosis múltiple y otros trastornos neurológicos .

Métodos De Preparación

Las rutas sintéticas para Nerispirdine implican varios pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Un método común implica la reacción de 3-fluoro-4-piridina con 3-metilindol para formar el producto deseado. Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción de acoplamiento .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican la ampliación de los procedimientos de síntesis de laboratorio, asegurando la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Nerispirdine experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de indol o piridina, a menudo utilizando agentes halogenantes o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar el comportamiento de los derivados del indol y sus interacciones con otras moléculas.

Biología: La capacidad de Nerispirdine para mejorar la liberación de acetilcolina lo convierte en una herramienta valiosa para estudiar la neurotransmisión y la función sináptica.

Medicina: Los ensayos clínicos han explorado su uso en el tratamiento de la esclerosis múltiple, la neuritis y los trastornos del nervio óptico. .

Mecanismo De Acción

Nerispirdine ejerce sus efectos inhibiendo los canales de potasio axonal y mejorando la liberación de acetilcolina. Este mecanismo implica el bloqueo de los canales de potasio y sodio de una manera dependiente del uso, lo que ayuda a mejorar la conducción neuronal y reducir los síntomas de los trastornos neurológicos. Los objetivos moleculares incluyen los canales de sodio y potasio dependientes del voltaje, que son cruciales para mantener la excitabilidad neuronal y la transmisión de señales .

Comparación Con Compuestos Similares

Nerispirdine pertenece a la clase de compuestos orgánicos conocidos como 3-metilindoles. Compuestos similares incluyen:

4-Aminopiridina: Otro bloqueador de canales de potasio utilizado en el tratamiento de la esclerosis múltiple, pero con un mayor riesgo de actividad proconvulsiva.

Fampridina: Un derivado de la 4-aminopiridina, también utilizado para mejorar la marcha en pacientes con esclerosis múltiple.

Tetraetilamonio: Un bloqueador de canales de potasio con aplicaciones más amplias en la investigación neurofisiológica.

This compound es único en su doble acción como potenciador de la liberación de acetilcolina y bloqueador de canales de potasio/sodio, lo que contribuye a sus posibles beneficios terapéuticos con un menor riesgo de efectos adversos en comparación con compuestos similares .

Actividad Biológica

Nerispirdine, a compound belonging to the class of piperidinyl thiosemicarbazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

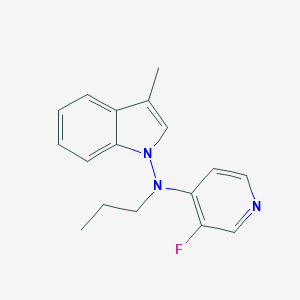

Chemical Structure and Properties

This compound is characterized by its piperidine core and thiosemicarbazone functional group. The molecular structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have explored the impact of deuteration on these properties, indicating that substituting hydrogen with deuterium can enhance metabolic stability and alter clearance rates .

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains with minimum inhibitory concentration (MIC) values in the low µg/mL range .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways. For instance, it has been observed to activate intrinsic apoptotic pathways in neuroblastoma and colon cancer cell lines by modulating key proteins involved in apoptosis, such as Bcl-2 and Bax .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that this compound mitigated cell damage induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

1. Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited potent activity against Gram-positive bacteria with MIC values ranging from 0.06 to 0.25 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

2. Anticancer Activity

In a controlled study, this compound was tested on neuroblastoma cells where it induced apoptosis through the activation of caspases-3 and -9. The study highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation and promote programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 5.5 |

| Colon Cancer | 4.2 |

3. Neuroprotective Studies

In another investigation focusing on oxidative stress mitigation, this compound was applied to SH-SY5Y cells subjected to oxidative damage. The results showed significant protection against cell death at concentrations as low as 1 µM.

Propiedades

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDHTARYCBHHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119229-64-0 (mono-HCl) | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20152353 | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-65-1 | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerispirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.